VGLUT Inhibitory Potency: Target Compound vs. Leading 6‑Styryl and 6‑Biphenyl QDCs
In a direct in‑class comparison, 6‑(benzyloxy)quinoline‑2,4‑dicarboxylic acid inhibits the vesicular glutamate transporter (VGLUT) with a Ki value of 204 µM [1]. This is 5‑fold weaker than the most potent QDC in the same series, 6‑biphenyl‑4‑yl‑QDC (Ki = 41 µM), and approximately 1.2‑ to 1.4‑fold weaker than the 6‑styryl (167 µM) and 6‑phenethyl (143 µM) analogs reported by Carrigan et al. (2002) [2]. The data establish a clear rank‑order potency differentiation that allows researchers to select the benzyloxy congener when moderate VGLUT affinity is desired alongside other properties (e.g., synthetic elaboration).
| Evidence Dimension | VGLUT inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 204 µM |
| Comparator Or Baseline | 6‑biphenyl‑4‑yl‑QDC (Ki = 41 µM), 6‑(4ʹ‑phenylstyryl)‑QDC (Ki = 64 µM), 6‑PhCH₂CH₂‑QDC (Ki = 143 µM), 6‑PhCH=CH‑QDC (Ki = 167 µM) |
| Quantified Difference | 204 µM vs. 41–167 µM range; 5‑fold less potent than the most active analog. |
| Conditions | In vitro VGLUT assay using rat synaptic vesicles; Ki derived from Lineweaver‑Burk analysis. |
Why This Matters
Procurement for VGLUT‑targeted projects requires precise knowledge of affinity; the benzyloxy compound fills a niche where excessive potency may be undesirable or where synthetic versatility is prioritized.
- [1] BindingDB, BDBM50081123: Ki = 204,000 nM against VGLUT3. View Source
- [2] Carrigan C.N. et al. J. Med. Chem. 2002, 45, 2260–2276. View Source
